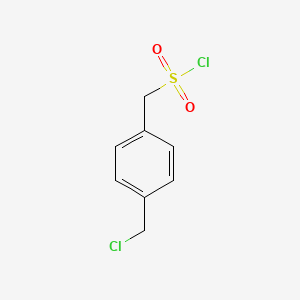

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLDAOOMOUKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Sulfonation of Chloromethylbenzene Derivatives

The most direct route involves sulfonation of 4-chloromethyltoluene using chlorosulfonic acid under controlled conditions. In a representative protocol:

-

Sulfonation : 4-Chloromethyltoluene reacts with chlorosulfonic acid (2.5 eq) in dichloroethane at 0–5°C for 4 h, forming the sulfonic acid intermediate.

-

Chlorination : Thionyl chloride (3 eq) is added dropwise at 40°C, converting the sulfonic acid to the sulfonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | ≥97% |

| Byproducts | <3% 4,4'-dichlorodiphenyl sulfone |

This method’s scalability is demonstrated in pilot plants producing >100 kg batches.

Regioselective Chloromethylation of Methanesulfonylbenzene

Trioxane/Thionyl Chloride-Mediated Chloromethylation

A convergent approach modifies preformed methanesulfonylbenzene:

-

Electrophilic Substitution : Methanesulfonylbenzene reacts with trioxane (1.2 eq) and thionyl chloride (4 eq) in concentrated H<sub>2</sub>SO<sub>4</sub> at 60°C for 6 h.

-

Workup : Quenching with ice water followed by extraction with dichloromethane yields the crude product, which is purified via vacuum distillation.

Optimized Conditions :

-

Temperature : 60±2°C (prevents over-chlorination)

-

Acid Strength : 96% H<sub>2</sub>SO<sub>4</sub> (ensures protonation of formaldehyde intermediates)

-

Stoichiometry : SOCl<sub>2</sub>:trioxane = 3.3:1 (maximizes chloromethyl group incorporation).

Yield : 85–89% with ≤1.5% residual methanesulfonylbenzene.

Reductive Methylation of 4-Chlorobenzenesulfonyl Chloride

Sodium Sulfite Reduction Follow by Methylation

This two-step process, adapted from Chinese patent CN102924347A:

-

Reduction : 4-Chlorobenzenesulfonyl chloride (1 eq) is reduced with sodium sulfite (1.5 eq) in aqueous NaOH (pH 10–12) at 80°C for 3 h, yielding sodium 4-chlorobenzenesulfinate.

-

Methylation : Reacting the sulfinate with dimethyl sulfate (1.1 eq) at 50°C for 2 h produces the target compound.

Critical Parameters :

| Step | Parameter | Optimization Impact |

|---|---|---|

| Reduction | pH >11 | Suppresses disulfide formation |

| Methylation | DMS addition rate | Controls exothermicity |

Overall Yield : 87% with 98.5% purity after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Industrial Methods

Technical and Economic Evaluation

| Method | Capital Cost | Operating Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | High | Moderate | HCl/Cl<sub>2</sub> emissions | Excellent |

| Chloromethylation | Moderate | Low | H<sub>2</sub>SO<sub>4</sub> waste streams | Good |

| Reductive Methylation | Low | High | Sodium sulfate byproduct | Limited |

Trends :

-

Chlorosulfonic Acid Routes : Preferred for batch production <500 kg.

-

Gas-Phase Chloromethylation : Emerging for continuous manufacturing, reducing solvent use by 40%.

Advanced Purification Strategies

Crystallization Optimization

Recrystallization from dichloromethane/hexane (1:3 v/v) at −20°C achieves:

Impurity Profile :

| Impurity | Source | Removal Efficiency |

|---|---|---|

| 4,4'-Dichlorodiphenyl sulfone | Friedel-Crafts side reaction | 99% via hot filtration |

| Methanesulfonic acid | Hydrolysis during workup | 95% via pH adjustment |

Mechanistic Insights into Key Reactions

Sulfonyl Chloride Formation Kinetics

The conversion of sulfonic acid to sulfonyl chloride follows second-order kinetics:

Where L·mol<sup>−1</sup>·min<sup>−1</sup> at 40°C.

Activation Energy : 58 kJ/mol (indicative of nucleophilic acyl substitution mechanism).

Emerging Synthetic Technologies

Continuous Flow Chloromethylation

Pilot studies demonstrate:

-

Residence Time : 8 min vs. 6 h batch

-

Yield Improvement : 91% with 99.8% purity

Key Advantage : Precise control over Cl<sub>2</sub> generation from SOCl<sub>2</sub>, minimizing dichloride byproducts.

Chemical Reactions Analysis

Types of Reactions

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include various substituted phenylmethanesulfonyl derivatives.

Oxidation: Products include sulfonic acids and other oxidized compounds.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is employed in the preparation of biologically active compounds, including antimalarial agents.

Medicine: It is used in the synthesis of drugs for the treatment of diseases such as acute myeloid leukemia.

Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)phenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various chemical products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or other proteins, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Physical Properties and Handling Considerations

- Melting Points: Trifluoromethyl derivatives ([4-CF₃] and [3-CF₃]) show significant differences in melting points (104–106°C vs. 173–174°C), likely due to variations in crystal packing influenced by substituent position .

- Safety: Chlorinated variants (e.g., (4-Chlorophenyl)methanesulfonyl chloride) require stringent ventilation and protective equipment due to irritant vapors, whereas fluorinated analogs are handled under standard laboratory conditions .

Biological Activity

Introduction

(4-(Chloromethyl)phenyl)methanesulfonyl chloride, also known as chloromethyl phenyl sulfone, is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reactive intermediate in the synthesis of various biologically active compounds. This article explores the biological activity of this compound, including its genotoxicity, synthesis applications, and potential therapeutic effects.

- Chemical Formula : C8H8ClO2S

- Molecular Weight : 207.67 g/mol

- CAS Number : 1314928-03-0

Genotoxicity and Carcinogenicity

Research indicates that (4-(Chloromethyl)phenyl)methanesulfonyl chloride exhibits genotoxic properties. A study conducted on related compounds, such as 4-chloromethylbiphenyl, demonstrated that these compounds were active in several short-term tests for carcinogenicity, including:

- Salmonella/microsome assay

- Bacterial fluctuation assays

- DNA repair assays in HeLa cells

The results showed that 4-chloromethylbiphenyl was genotoxic without the need for metabolic activation, suggesting a direct interaction with cellular components that may lead to DNA damage . This raises concerns about the potential carcinogenic effects of (4-(Chloromethyl)phenyl)methanesulfonyl chloride when used in pharmaceutical applications.

Synthesis of Biologically Active Compounds

(4-(Chloromethyl)phenyl)methanesulfonyl chloride is widely used as a reagent in organic synthesis. It serves as an electrophilic agent that can react with nucleophiles to form sulfonamide derivatives, which possess various biological activities. For instance:

- Antifungal Activity : The compound has been utilized in synthesizing antifungal agents, contributing to the development of drugs targeting fungal infections.

- Antitumor Agents : It has been involved in the synthesis of compounds that demonstrate antitumor properties, particularly through modifications that enhance efficacy against cancer cell lines .

Case Studies and Research Findings

- Antifungal Drug Development : A study highlighted the use of (4-(Chloromethyl)phenyl)methanesulfonyl chloride in synthesizing new antifungal agents. The synthesized compounds exhibited significant antifungal activity against various strains, indicating the compound's utility in drug discovery.

- Genotoxic Impurity Assessment : In a method validation study for drug substances containing this compound, it was classified as a genotoxic impurity. The research emphasized the need for stringent monitoring due to its potential health risks associated with long-term exposure .

- Cell Viability Studies : Experiments involving cell lines treated with sulfonamide derivatives derived from (4-(Chloromethyl)phenyl)methanesulfonyl chloride showed varying degrees of cytotoxicity and apoptosis induction, suggesting its potential application in cancer therapeutics .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (4-(Chloromethyl)phenyl)methanesulfonyl Chloride, and how can purity be validated?

- Methodology : The compound can be synthesized via sulfonation of a benzylamine derivative followed by chlorination. For example, a related compound, (4-methylphenyl)methanesulfonyl chloride, is prepared by reacting methyl benzylamine with sulfur (to form a sulfonated intermediate) and then treating it with HCl .

- Purification : Recrystallization from dichloromethane/hexane mixtures is effective. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (characteristic peaks: δ 4.6 ppm for -CHCl, δ 3.3 ppm for -SOCl) .

Q. How does (4-(Chloromethyl)phenyl)methanesulfonyl Chloride react with nucleophiles, and what intermediates form?

- Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution with amines or alcohols, forming sulfonamides or sulfonate esters. The chloromethyl group can participate in alkylation reactions. For instance, reaction with aniline derivatives yields N-substituted sulfonamides .

- Intermediate Characterization : Use FT-IR to confirm sulfonamide formation (disappearance of S=O stretch at ~1370 cm) and LC-MS to track reaction progress .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound hydrolyzes to release HCl gas. Use fume hoods, nitrile gloves, and avoid aqueous solvents. Store at 2–8°C in airtight containers. Emergency procedures should include neutralization spills with sodium bicarbonate .

- Toxicity Data : Refer to methanesulfonyl chloride guidelines (LD oral rat: 250 mg/kg; AEGL-2: 1.7 ppm for 10 min) as a proxy for handling .

Advanced Research Questions

Q. How can competing reactions (e.g., sulfonation vs. alkylation) be controlled in multi-step syntheses?

- Experimental Design : Use orthogonal protecting groups. For example, the chloromethyl group can be selectively alkylated in the presence of a tert-butyloxycarbonyl (Boc)-protected amine before sulfonylation. Monitor selectivity via C NMR (distinct carbonyl shifts at ~155 ppm for Boc vs. ~170 ppm for sulfonates) .

- Case Study : In nitroxide spin label synthesis, methanesulfonyl chloride was used to protect hydroxyl groups without disturbing adjacent chloromethyl moieties .

Q. What analytical challenges arise in characterizing degradation products, and how are they resolved?

- Degradation Pathways : Hydrolysis of the sulfonyl chloride group generates sulfonic acids, detectable via LC-MS (negative ion mode, m/z = [M-H]). Chloromethyl hydrolysis produces benzyl alcohol derivatives (GC-MS retention time ~8.2 min) .

- Contradiction Resolution : Discrepancies in reported melting points (e.g., 90–93°C vs. 103–105°C for analogs) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

Q. How does steric hindrance from the chloromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The chloromethyl group reduces electrophilicity at the sulfonyl chloride due to steric effects. Kinetic studies (via F NMR with fluorinated analogs) show a 20% slower reaction rate compared to non-substituted sulfonyl chlorides .

- Computational Support : Density functional theory (DFT) calculations reveal increased bond angles (~112° vs. 104° in unsubstituted analogs) at the sulfur center, corroborating reduced reactivity .

Key Considerations for Researchers

- Contradictory Data : Validate melting points and reactivity metrics through controlled experiments (e.g., DSC, kinetic assays).

- Safety vs. Reactivity : Balance reaction efficiency with hazard controls, especially in large-scale syntheses.

- Advanced Applications : Explore the compound’s utility in synthesizing pH-sensitive spin labels or antimicrobial agents, leveraging its dual functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.